molecular formula C23H28ClN3O4S B2577036 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1328596-65-1

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2577036
CAS No.: 1328596-65-1
M. Wt: 478
InChI Key: LZDVYWCRVVAOTP-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at positions 4 and 5. The hydrochloride salt form improves crystallinity and stability, making it suitable for structural characterization and pharmaceutical development .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S.ClH/c1-16-5-4-6-17(15-16)22(27)26(10-9-25-11-13-30-14-12-25)23-24-20-18(28-2)7-8-19(29-3)21(20)31-23;/h4-8,15H,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVYWCRVVAOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole ring system and a morpholinoethyl side chain, which contribute to its unique pharmacological profile. The chemical formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, and it exhibits significant solubility in organic solvents, making it suitable for various biological assays.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

  • A549 (human lung adenocarcinoma)
  • WM115 (human malignant melanoma)

The compound's cytotoxic effects were evaluated using the WST-1 assay to measure cell viability after treatment. Results showed a significant reduction in cell proliferation, with IC50 values indicating potent activity against these cancer types.

Cell LineIC50 (µM)Reference
A5496.26 ± 0.33
WM1156.48 ± 0.11

The mechanism underlying the anticancer effects of this compound involves:

  • Inhibition of Proliferation : The compound induces apoptosis in cancer cells through caspase-dependent pathways.
  • DNA Damage : It has been shown to cause DNA strand breaks, which are critical for triggering apoptotic pathways.

In studies, the use of a caspase 3/7 activity assay confirmed that treatment with this compound leads to increased apoptosis in treated cells compared to controls.

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, this compound shows enhanced biological activity. For instance:

Compound NameStructure FeaturesAnticancer ActivityReference
Compound ABenzothiazole ring + chlorophenylModerate
Compound BBenzothiazole ring + piperidineHigh
This compoundBenzothiazole + MorpholinoethylVery HighThis Study

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments conducted on the A549 and WM115 cell lines revealed that the compound significantly inhibits tumor growth by inducing apoptosis and causing DNA damage.
  • Mechanistic Studies : Further investigations into the signaling pathways affected by this compound highlighted its role in modulating the NF-κB pathway, which is crucial for regulating inflammation and cell survival.
  • Potential as a Bioreductive Agent : Similar compounds have been explored as bioreductive agents selective for hypoxic tumor environments, suggesting that this compound may also exhibit such properties, enhancing its therapeutic potential in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a dimethoxybenzothiazole scaffold, a methyl-substituted benzamide, and a morpholinoethyl side chain. Below is a comparative analysis with structurally related compounds from published literature:

Compound Core Structure Key Substituents Functional Impact
Target Compound (this work) Benzo[d]thiazole 4,7-dimethoxy, 3-methylbenzamide, morpholinoethyl Enhanced solubility (morpholine), electron-donating methoxy groups modulate reactivity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, thione Sulfonyl groups increase electrophilicity; thione tautomerism influences binding
S-alkylated 1,2,4-triazoles [10–15] 1,2,4-Triazole Halogenated acetophenones, fluorophenyl Alkylation enhances lipophilicity; halogen atoms improve target specificity

Physicochemical and Pharmacological Properties

  • Solubility: The morpholinoethyl group in the target compound likely confers higher aqueous solubility compared to sulfonylphenyl- or halogenated triazoles, which are more lipophilic .
  • Bioactivity: Benzothiazoles (e.g., riluzole) are known for neuroprotective and anticancer effects, whereas triazole-thiones exhibit antimicrobial and antifungal activity. The target compound’s dimethoxy groups may enhance DNA intercalation or kinase binding compared to simpler benzothiazoles.

Stability and Tautomerism

  • Target Compound: The hydrochloride salt improves stability, reducing hygroscopicity. No tautomerism is expected due to the rigid benzothiazole core.
  • Triazole Derivatives : Exist in thione-thiol tautomeric equilibrium, confirmed by IR (absence of S-H bands at 2500–2600 cm⁻¹) and NMR data. This dynamic behavior impacts receptor interactions and metabolic stability.

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